4-Bromo-1-iodo-2-(methoxymethyl)benzene
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Overview
Description
4-Bromo-1-iodo-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrIO It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-iodo-2-(methoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of 2-(methoxymethyl)benzene. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the selective substitution of bromine and iodine on the benzene ring. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-iodo-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce benzoic acid derivatives .
Scientific Research Applications
4-Bromo-1-iodo-2-(methoxymethyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-iodo-2-(methoxymethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and iodine atoms on the benzene ring make it a versatile intermediate for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-iodo-1-methoxybenzene: Similar in structure but with a methoxy group instead of a methoxymethyl group.
1-Bromo-4-iodobenzene: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.
4-Bromo-1,2-(methylenedioxy)benzene: Contains a methylenedioxy group, which alters its chemical properties and reactivity
Uniqueness
4-Bromo-1-iodo-2-(methoxymethyl)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the methoxymethyl group. This combination of substituents provides the compound with distinct reactivity and versatility in various chemical reactions, making it valuable for research and industrial applications .
Properties
Molecular Formula |
C8H8BrIO |
---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
4-bromo-1-iodo-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H8BrIO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
GROYOGKWJKCQKQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)Br)I |
Origin of Product |
United States |
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